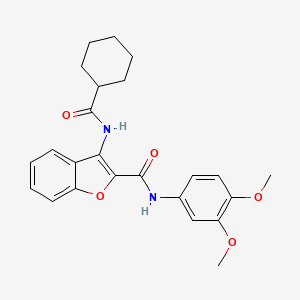

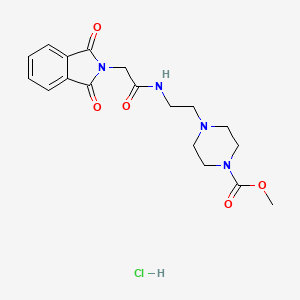

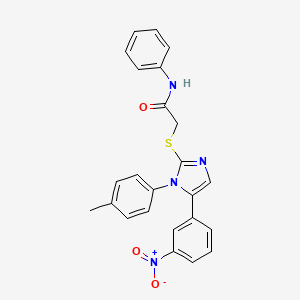

![molecular formula C23H30N2O4S B2444679 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide CAS No. 921907-81-5](/img/structure/B2444679.png)

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.

BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Multicomponent Synthesis : This compound has been utilized in novel multicomponent syntheses, where 2-aminophenols, Meldrum's acid, and isocyanides react to form tetrahydrobenzo[b][1,4]oxazepine derivatives. Such syntheses are conducted at ambient temperature, yielding good to excellent results (Shaabani et al., 2010).

Construction of Heterocyclic Hybrids : A series of benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized from this compound. These hybrids have applications in areas like nonlinear optical (NLO) properties and are potential candidates for NLO applications due to their unique molecular structures (Almansour et al., 2016).

Novel Polycyclic Systems : This compound has been used to create new polycyclic systems containing benzodiazepine and isoindolinone fragments. Such systems represent a novel fused pentacyclic system with potential applications in medicinal chemistry (Ukhin et al., 2011).

Carbonic Anhydrase Inhibitors : Research shows the effectiveness of primary sulfonamide group in [1,4]oxazepine-based sulfonamides as carbonic anhydrase inhibitors. This compound's structure plays a key role in enabling the ring construction essential for inhibitory activity (Sapegin et al., 2018).

Catalysis and Eco-friendly Synthesis

Efficient Catalytic Systems : The compound has been used in creating efficient and reusable heterogeneous catalytic systems. These are particularly notable in the synthesis of malonamide and benzoxazepine derivatives in eco-friendly conditions (Babazadeh et al., 2016).

Aqua Catalysis : Another important application is the synthesis of benzoxazepine and malonamide derivatives using water as a medium, emphasizing the eco-friendly aspect of its use in chemical reactions. This approach aids in reducing the environmental impact of chemical synthesis (Vessally et al., 2017).

Photophysical Properties

- Photophysical Applications : Some derivatives of this compound have been investigated for their photophysical properties, such as strong blue emission in specific solvents, making them potential candidates for photonic and optoelectronic applications (Petrovskii et al., 2017).

Propiedades

IUPAC Name |

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4S/c1-16(2)12-13-25-20-11-8-18(14-21(20)29-15-23(4,5)22(25)26)24-30(27,28)19-9-6-17(3)7-10-19/h6-11,14,16,24H,12-13,15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCFANWSGPSKFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(2-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2444600.png)

![1-butyl-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2444605.png)

![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate](/img/structure/B2444612.png)

![(E)-2-cyano-3-(3-methoxyphenyl)-N-[2-morpholin-4-yl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2444615.png)

![2,4-dimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2444616.png)